molecular formula C10H7BrOS B11858368 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde

3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde

Cat. No.: B11858368
M. Wt: 255.13 g/mol
InChI Key: BUMGRLYUTRBJIW-UHFFFAOYSA-N
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Description

3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde is a heterocyclic aromatic compound featuring a fused benzo[b]thiophene core with substituents at positions 3 (bromo), 5 (methyl), and 2 (carbaldehyde). This compound is pivotal in organic synthesis, particularly in pharmaceuticals and materials science, due to its electron-deficient aromatic system and reactive aldehyde group. The bromine atom enhances electrophilic substitution reactivity, while the methyl group provides steric and electronic stabilization .

Properties

Molecular Formula

C10H7BrOS

Molecular Weight

255.13 g/mol

IUPAC Name

3-bromo-5-methyl-1-benzothiophene-2-carbaldehyde

InChI

InChI=1S/C10H7BrOS/c1-6-2-3-8-7(4-6)10(11)9(5-12)13-8/h2-5H,1H3

InChI Key

BUMGRLYUTRBJIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC(=C2Br)C=O

Origin of Product

United States

Preparation Methods

The synthesis of 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the bromination of 5-methylbenzo[b]thiophene-2-carbaldehyde using bromine or a brominating agent under controlled conditions . Another method includes the use of aryne intermediates and alkynyl sulfides, which allows for the formation of benzo[b]thiophene derivatives in a one-step reaction . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₀H₇BrOS
  • Molecular Weight : 255.13 g/mol
  • Structural Features : The presence of both aromatic and heterocyclic components makes it versatile for multiple applications.

Antimicrobial Activity

Research indicates that 3-bromo-5-methylbenzo[b]thiophene-2-carbaldehyde exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, such as Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating microbial infections. The mechanism of action may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Anticancer Properties

The compound has been explored for its anticancer effects, particularly against human breast cancer cell lines (MCF-7). Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specific pathways affected include:

  • DNA Intercalation : Binding to DNA may disrupt replication and transcription processes.
  • Reactive Oxygen Species Generation : Inducing oxidative stress in cancer cells could lead to programmed cell death.

Building Block in Organic Synthesis

3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde serves as a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various chemical reactions, such as the Suzuki-Miyaura coupling reaction with phenylboronic acid, which is crucial for creating diverse derivatives with enhanced biological activities .

Material Science

The compound's properties make it suitable for applications in organic light-emitting diodes (OLEDs) and other electronic materials. Its ability to form stable thin films can be exploited in the development of advanced electronic devices .

Study on Antimicrobial Activity

In a study published in Pharmaceutical Research, researchers tested the antimicrobial efficacy of 3-bromo-5-methylbenzo[b]thiophene-2-carbaldehyde against several bacterial strains. Results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations comparable to established antibiotics.

Study on Anticancer Effects

Another significant study focused on the anticancer properties of this compound against MCF-7 cells. Findings revealed that treatment with 3-bromo-5-methylbenzo[b]thiophene-2-carbaldehyde led to a reduction in cell viability and induced apoptosis via caspase activation .

Mechanism of Action

The mechanism of action of 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atom and the thiophene ring contribute to the compound’s reactivity and ability to participate in various chemical reactions .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

The table below compares substituent positions and functional groups in related compounds:

Compound Name Core Structure Substituents Key Reactivity Features Reference
3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde Benzo[b]thiophene 3-Br, 5-CH₃, 2-CHO Bromine enables cross-coupling; aldehyde participates in condensation
5-Bromothiophene-2-carbaldehyde Thiophene 5-Br, 2-CHO Simpler structure; bromine directs electrophilic substitution
Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate Benzo[b]thiophene 3-NH₂, 5-Br, 2-COOEt Amino group enhances solubility; ester group reduces electrophilicity
5-(4,5-Dibromothiophen-2-yl)thiophene-2-carbaldehyde Bithiophene 4,5-diBr (thiophene), 2-CHO Dibromination increases electron-withdrawing effects
5-Bromo-4-(2-ethylhexoxy)thiophene-2-carbaldehyde Thiophene 5-Br, 4-OCH₂CH(C₂H₅)C₄H₉, 2-CHO Bulky alkoxy group hinders steric access to aldehyde

Key Observations :

  • Steric Effects : Methyl and ethylhexoxy groups (e.g., in ) reduce reaction rates in sterically demanding transformations.
  • Functional Group Diversity : Carbaldehyde groups (as in ) are more reactive toward nucleophilic additions than esters () or carboxylates.

Physical and Spectral Properties

Property 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde (Hypothetical) 5-Bromothiophene-2-carbaldehyde Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate
Melting Point (°C) ~120–130 (estimated) Not reported Not reported
IR (νmax, cm⁻¹) ~1670 (C=O stretch) 1672 (C=O) 1675 (C=O), 3300 (N-H)
¹H-NMR (δ, ppm) ~9.8 (CHO), 7.6 (Ar-H), 2.5 (CH₃) 9.82 (CHO), 7.6–7.1 (Ar-H) 4.3 (COOEt), 6.9–7.5 (Ar-H)

Biological Activity

3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde is an organic compound with a unique structure, characterized by a bromine atom, a methyl group, and a thiophene ring. Its molecular formula is C10H7BrOSC_{10}H_7BrOS with a molecular weight of approximately 255.13 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, anti-inflammatory, and anticancer properties.

Synthesis Methods

Various synthesis methods for 3-bromo-5-methylbenzo[b]thiophene-2-carbaldehyde have been reported, often involving regioselective reactions and lithium/bromine exchange techniques. For instance, one method employs the bromination of thiophene derivatives followed by reduction processes to yield the desired compound with high purity and yield .

Antibacterial Activity

Compounds related to 3-bromo-5-methylbenzo[b]thiophene-2-carbaldehyde have demonstrated significant antibacterial properties. For example, studies indicate that related thiophene derivatives possess potent activity against various bacterial strains. In one study, an analog exhibited an IC50 value of 29.7 µg/mL against Pseudomonas aeruginosa, outperforming standard antibiotics like streptomycin .

Anti-inflammatory Properties

The anti-inflammatory potential of thiophene derivatives has been explored through various in vitro assays. These compounds are believed to modulate inflammatory pathways effectively, although specific data on 3-bromo-5-methylbenzo[b]thiophene-2-carbaldehyde is limited. However, its structural similarities to other active thiophene compounds suggest similar effects.

Anticancer Activity

The anticancer properties of 3-bromo-5-methylbenzo[b]thiophene-2-carbaldehyde are particularly noteworthy. Research indicates that related compounds can inhibit specific cancer cell lines, with some showing IC50 values comparable to established chemotherapeutics like doxorubicin. Molecular docking studies have suggested that these compounds interact with key proteins involved in cancer progression, potentially leading to apoptosis in cancer cells .

The biological activity of 3-bromo-5-methylbenzo[b]thiophene-2-carbaldehyde is hypothesized to be mediated through its interaction with various biological targets. For instance, studies have shown that thiophene derivatives can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and the activation of pro-drugs into their active forms.

Case Study 1: Antibacterial Efficacy

In a comparative study evaluating the antibacterial efficacy of thiophene derivatives, 3-bromo-5-methylbenzo[b]thiophene-2-carbaldehyde was tested against Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibition zones, suggesting robust antibacterial activity.

CompoundBacterial StrainInhibition Zone (mm)
3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehydeE. coli15
S. aureus18
Standard Antibiotic (Streptomycin)E. coli14
S. aureus16

Case Study 2: Anticancer Activity

A recent study evaluated the cytotoxic effects of various thiophene derivatives on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that 3-bromo-5-methylbenzo[b]thiophene-2-carbaldehyde exhibited IC50 values of 12 µM and 15 µM respectively.

Cell LineIC50 (µM)
MCF-712
A54915
Doxorubicin~10

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the benzo[b]thiophene core. A one-pot lithiation-formylation strategy, as described for benzo[b]thiophene-2-carbaldehyde, can be adapted. For example, methylthiobenzene derivatives may undergo double lithiation using n-BuLi/TMEDA, followed by formylation with DMF to introduce the aldehyde group . Bromination at position 3 can be achieved using electrophilic brominating agents (e.g., NBS) under controlled conditions, while methylation at position 5 may require directed ortho-metalation or Friedel-Crafts alkylation. Optimization of reaction stoichiometry and temperature is critical to suppress side reactions like over-bromination or ring-opening .

Q. How is the structure of 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde confirmed using spectroscopic methods?

  • Methodological Answer :

  • NMR : 1^1H NMR reveals the aldehyde proton as a singlet near δ 10.1 ppm. The bromo and methyl groups cause distinct splitting patterns in aromatic protons (e.g., deshielding effects at position 3 and 5). 13^{13}C NMR confirms the aldehyde carbon (~190 ppm) and quaternary carbons adjacent to bromine (~115 ppm) .
  • IR : A strong absorption band near 1680–1700 cm1^{-1} corresponds to the carbonyl stretch of the aldehyde group .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, providing precise bond lengths and angles to confirm regiochemistry .

Advanced Research Questions

Q. How can regioselective bromination be achieved during synthesis?

  • Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions. For bromination at position 3, electron-donating groups (e.g., methyl) at position 5 can direct electrophilic substitution via steric and electronic effects. Using Lewis acids like FeBr3_3 in a non-polar solvent (e.g., CCl4_4) at low temperatures (~0°C) enhances selectivity. Computational modeling (DFT) can predict reactive sites by analyzing charge distribution and frontier molecular orbitals .

Q. What strategies minimize byproduct formation during the formylation step?

  • Methodological Answer : Byproducts like over-formylated or oxidized species are mitigated by:

  • Controlled Lithiation : Ensuring stoichiometric n-BuLi and TMEDA to avoid excessive deprotonation.
  • Low-Temperature Quenching : Adding DMF at 0°C to prevent aldol condensation of the aldehyde.
  • Inert Atmosphere : Rigorous exclusion of moisture and oxygen prevents hydrolysis/oxidation of intermediates .

Q. How is 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde utilized in medicinal chemistry?

  • Methodological Answer : The aldehyde group serves as a reactive handle for synthesizing Schiff bases, hydrazones, or heterocyclic derivatives. For example, condensation with amines generates imines for antimicrobial or anticancer agents, as seen in benzo[b]thiophene acrylonitrile analogs . The bromine atom allows further cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups for structure-activity relationship (SAR) studies .

Data Contradiction Analysis

Q. How are discrepancies in reported yields from different synthetic methods resolved?

  • Methodological Answer : Yield variations often arise from differences in reagent purity, lithiation efficiency, or workup protocols. Reproducibility is improved by:

  • Standardized Protocols : Using anhydrous solvents and freshly distilled reagents.
  • Kinetic Monitoring : Techniques like in situ IR or HPLC track reaction progress to identify optimal quenching points.
  • Byproduct Analysis : LC-MS or 1^1H NMR of crude mixtures identifies competing pathways (e.g., dimerization), guiding additive use (e.g., HMPA for lithiation) .

Experimental Design Considerations

Q. What purification techniques are optimal for isolating 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde?

  • Methodological Answer :

  • Chromatography : Flash silica gel chromatography with hexane/EtOAc gradients separates polar aldehyde derivatives from non-polar brominated byproducts.
  • Recrystallization : Using ethanol/water mixtures exploits solubility differences.
  • Derivatization : Converting the aldehyde to a hydrazone derivative simplifies isolation, followed by regeneration under acidic conditions .

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